molecular formula C21H18N4O3S B5044218 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B5044218
M. Wt: 406.5 g/mol
InChI Key: CDAWMQZSOPLPRB-UHFFFAOYSA-N
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Description

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that features a phthalazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-6-7-14(12-19(13)29(22,27)28)20-17-4-2-3-5-18(17)21(25-24-20)23-15-8-10-16(26)11-9-15/h2-12,26H,1H3,(H,23,25)(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAWMQZSOPLPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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